molecular formula C10Cl8N2S2 B11543254 2,3,4,5-Tetrachloro-6-[(3,4,5,6-tetrachloropyridin-2-yl)disulfanyl]pyridine

2,3,4,5-Tetrachloro-6-[(3,4,5,6-tetrachloropyridin-2-yl)disulfanyl]pyridine

Cat. No.: B11543254
M. Wt: 495.9 g/mol
InChI Key: ZCWPPTRLOQMXGD-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrachloro-6-[(3,4,5,6-tetrachloropyridin-2-yl)disulfanyl]pyridine is a highly chlorinated heterocyclic compound. This compound is part of the broader class of perhalogenated pyridines, which are known for their significant reactivity and utility in various fields of chemistry. The presence of multiple chlorine atoms and a disulfanyl linkage makes this compound particularly interesting for synthetic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrachloro-6-[(3,4,5,6-tetrachloropyridin-2-yl)disulfanyl]pyridine typically involves the reaction of pentachloropyridine with sulfur-containing nucleophiles. One common method includes the use of potassium or sodium hydrogen sulfide to introduce the disulfanyl group. The reaction conditions often require an aqueous ethanolic solution and controlled temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrachloro-6-[(3,4,5,6-tetrachloropyridin-2-yl)disulfanyl]pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The disulfanyl group can be oxidized to sulfonyl derivatives or reduced to thiol derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include lithium aluminum hydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyridines, while oxidation can produce sulfonyl derivatives.

Scientific Research Applications

2,3,4,5-Tetrachloro-6-[(3,4,5,6-tetrachloropyridin-2-yl)disulfanyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrachloro-6-[(3,4,5,6-tetrachloropyridin-2-yl)disulfanyl]pyridine involves its interaction with molecular targets through its highly reactive chlorine atoms and disulfanyl group. These interactions can lead to the inhibition of specific enzymes or disruption of cellular processes, contributing to its biological activities. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    Pentachloropyridine: A precursor in the synthesis of 2,3,4,5-Tetrachloro-6-[(3,4,5,6-tetrachloropyridin-2-yl)disulfanyl]pyridine.

    Tetrachloropyridine Derivatives: Compounds with similar structures but different substituents, such as 2,3,4,6-tetrachloropyridine.

Uniqueness

This compound is unique due to its specific arrangement of chlorine atoms and the presence of a disulfanyl linkage.

Properties

Molecular Formula

C10Cl8N2S2

Molecular Weight

495.9 g/mol

IUPAC Name

2,3,4,5-tetrachloro-6-[(3,4,5,6-tetrachloropyridin-2-yl)disulfanyl]pyridine

InChI

InChI=1S/C10Cl8N2S2/c11-1-3(13)7(17)19-9(5(1)15)21-22-10-6(16)2(12)4(14)8(18)20-10

InChI Key

ZCWPPTRLOQMXGD-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)SSC2=NC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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